2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a bromophenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C–H bond functionalization, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]methyl]phenoxyacetamide: Shares a similar core structure but with different substituents.
7-(4-bromophenyl)-2,5-diphenyl(1,3)oxazolo(5,4-b)pyridine: Another compound with a similar oxazolo[4,5-b]pyridine moiety.
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16BrN3O3 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H16BrN3O3/c1-13-11-14(21-25-20-18(28-21)3-2-10-23-20)4-9-17(13)24-19(26)12-27-16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
NJDMFOIMQSTRBT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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